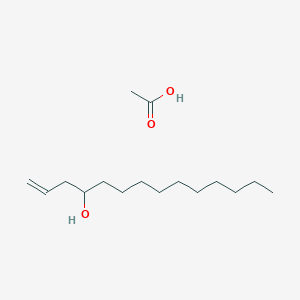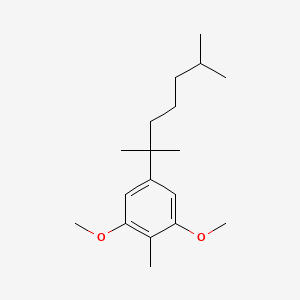
Benzene, 1,3-dimethoxy-2-methyl-5-(1,1,5-trimethylhexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,3-dimethoxy-2-methyl-5-(1,1,5-trimethylhexyl)- is an organic compound with a complex structure It is characterized by the presence of two methoxy groups, a methyl group, and a trimethylhexyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-dimethoxy-2-methyl-5-(1,1,5-trimethylhexyl)- typically involves multiple steps. One common method includes the alkylation of a benzene derivative with appropriate reagents under controlled conditions. The reaction conditions often require the use of catalysts and specific temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,3-dimethoxy-2-methyl-5-(1,1,5-trimethylhexyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under different conditions depending on the desired product.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, pressures, and solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of products depending on the functional groups involved.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,3-dimethoxy-2-methyl-5-(1,1,5-trimethylhexyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic properties or its use as a building block for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Benzene, 1,3-dimethoxy-2-methyl-5-(1,1,5-trimethylhexyl)- exerts its effects involves interactions with molecular targets and pathways within a system. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used. The specific molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,3-dimethoxy-: A simpler compound with two methoxy groups attached to a benzene ring.
Benzene, 1,4-dimethoxy-2-methyl-5-(1-methylethenyl)-: Another compound with similar structural features but different substituents.
Uniqueness
Benzene, 1,3-dimethoxy-2-methyl-5-(1,1,5-trimethylhexyl)- is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
406920-19-2 |
|---|---|
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
5-(2,6-dimethylheptan-2-yl)-1,3-dimethoxy-2-methylbenzene |
InChI |
InChI=1S/C18H30O2/c1-13(2)9-8-10-18(4,5)15-11-16(19-6)14(3)17(12-15)20-7/h11-13H,8-10H2,1-7H3 |
InChI-Schlüssel |
QLVPQMZDXUFPOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1OC)C(C)(C)CCCC(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one](/img/structure/B14251072.png)
![9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl-](/img/structure/B14251076.png)

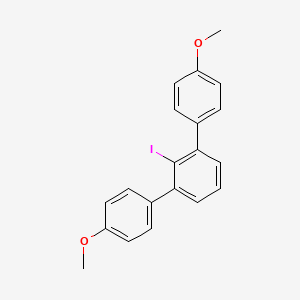
![L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI)](/img/structure/B14251102.png)
![4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14251109.png)


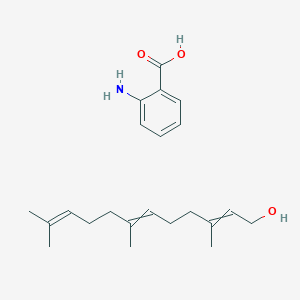
![8-oxa-5-thia-3-azatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),3,7(11),9,12,14-heptaene](/img/structure/B14251132.png)
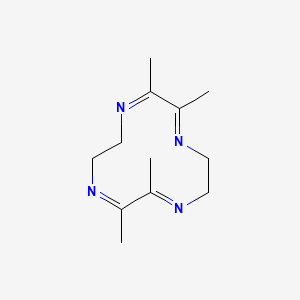
![Tert-butyl[(2,7-dimethylocta-2,6-dien-1-YL)oxy]diphenylsilane](/img/structure/B14251142.png)
![(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14251145.png)
